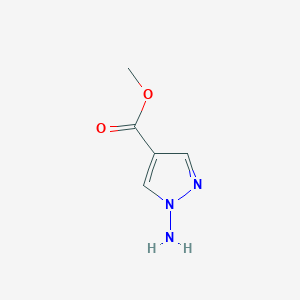

Des(methoxycarbonyl) Febantel

Overview

Description

Des(methoxycarbonyl) Febantel, also known as Febantel Impurities, is a potent anthelmintic agent widely used in veterinary medicine to treat parasitic infections in animals . It is a prodrug of Febantel, which is rapidly converted to the active metabolite febantel sulfone after oral administration . The active metabolite selectively targets and destroys the nerve cells of parasitic worms, resulting in their paralysis and eventual elimination from the host animal’s body .

Synthesis Analysis

The synthesis of Des(methoxycarbonyl) Febantel involves several steps. The metabolic pathway of Febantel shows that it gets converted directly to either fenbendazole or oxfendazole, which is achieved via Febantel sulfoxide as an intermediate .

Molecular Structure Analysis

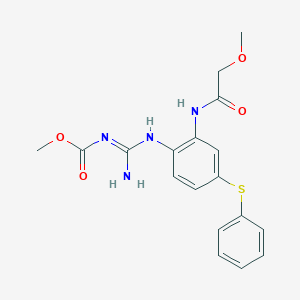

Des(methoxycarbonyl) Febantel belongs to the benzimidazole-isoquinoline class of compounds . The molecular formula of the drug is C18H20N4O4S, and its molecular weight is 388.44 g/mol .

Chemical Reactions Analysis

Febantel is susceptible to degradation under various stress conditions except thermal and oxidative stress . Five major unknown degradation products were identified and characterized by LC-MS/MS .

Physical And Chemical Properties Analysis

Des(methoxycarbonyl) Febantel has a melting point of 174-177°C and a density of 1.31±0.1 g/cm3 . It is slightly soluble in water and ethanol but soluble in organic solvents like chloroform and methylene chloride .

Scientific Research Applications

Veterinary Medicine

“Des(methoxycarbonyl) Febantel” is a potent anthelmintic agent widely used in veterinary medicine to treat parasitic infections in animals . It is primarily indicated for the treatment of gastrointestinal nematodes, including roundworms, hookworms, and whipworms, in dogs and cats .

Prodrug of Febantel

It is a prodrug of Febantel, which is rapidly converted to the active metabolite febantel sulfone after oral administration . The active metabolite selectively targets and destroys the nerve cells of parasitic worms, resulting in their paralysis and eventual elimination from the host animal’s body .

Treatment against Tapeworms and Lungworms

Apart from treating gastrointestinal nematodes, “Des(methoxycarbonyl) Febantel” is also effective against tapeworms and lungworms .

Various Formulations

The drug is available in various formulations, including tablets, suspensions, and spot-on solutions, for easy administration to animals .

Chemical Properties

Chemically, “Des(methoxycarbonyl) Febantel” belongs to the benzimidazole-isoquinoline class of compounds . The molecular formula of the drug is C20H16N4O4S, and its molecular weight is 416.43 g/mol . The drug is slightly soluble in water and ethanol but soluble in organic solvents like chloroform and methylene chloride .

Mechanism of Action

Target of Action

Des(methoxycarbonyl) Febantel is an anthelmintic agent . It primarily targets fumarate reductase , a key enzyme in the metabolic pathways of many parasites . This enzyme plays a crucial role in the energy production of these organisms, making it an effective target for anthelmintic drugs .

Mode of Action

Des(methoxycarbonyl) Febantel acts by inhibiting the activity of fumarate reductase . This inhibition disrupts the energy production of the parasites, leading to their immobilization and eventual death . The compound’s action is specific to the parasites, making it a safe and effective treatment for parasitic infections .

Biochemical Pathways

The primary biochemical pathway affected by Des(methoxycarbonyl) Febantel is the energy production pathway of the parasites . By inhibiting fumarate reductase, the compound disrupts the conversion of fumarate to succinate, a critical step in the parasites’ energy production . This disruption leads to energy depletion in the parasites, resulting in their immobilization and death .

Pharmacokinetics

It is known that the compound is a prodrug of febantel . After oral administration, it is rapidly converted to the active metabolite febantel sulfone .

Result of Action

The primary result of Des(methoxycarbonyl) Febantel’s action is the effective treatment of parasitic infections . By disrupting the energy production of the parasites, the compound leads to their immobilization and death . This results in the clearance of the parasites from the host organism, alleviating the symptoms of the infection .

Action Environment

The action of Des(methoxycarbonyl) Febantel can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Future Directions

properties

IUPAC Name |

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUWUQNLCHLEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524196 | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des(methoxycarbonyl) Febantel | |

CAS RN |

92088-58-9 | |

| Record name | Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

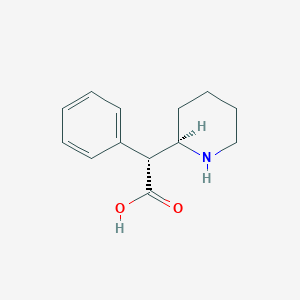

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)